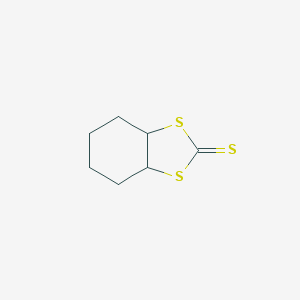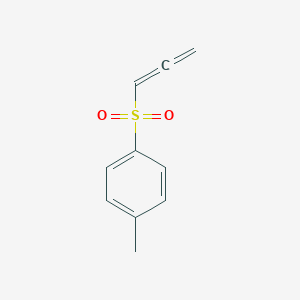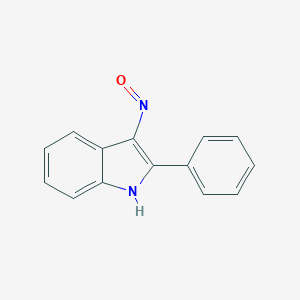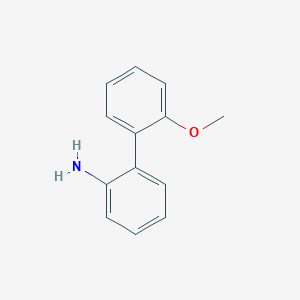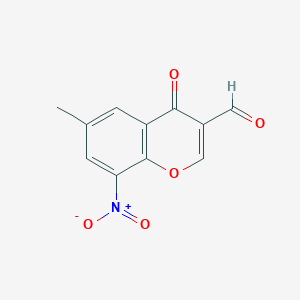![molecular formula C16H10BrCl2N3O2S B187107 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 5109-19-3](/img/structure/B187107.png)
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
生化和生理效应
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to induce apoptosis, which is a programmed cell death that occurs in response to various stimuli.
实验室实验的优点和局限性
The advantages of using 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide in lab experiments include its potential application in various fields, its ability to inhibit the activity of various enzymes and proteins, and its ability to induce apoptosis. However, the limitations of using this compound in lab experiments include the need for further studies to determine its toxicity and safety profile.
未来方向
There are several future directions for the study of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide. These include further studies to determine its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Future studies may also focus on the development of new derivatives of this compound with improved efficacy and safety profiles. Additionally, further studies may be conducted to determine the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成方法
The synthesis of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves the reaction of 2-amino-5-(2-bromophenyl)-1,3,4-oxadiazole with 3,4-dichlorobenzoyl chloride in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with thiourea in the presence of sodium ethoxide to yield the final product.
科学研究应用
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide has been extensively studied for its potential application in various fields. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
5109-19-3 |
|---|---|
产品名称 |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
分子式 |
C16H10BrCl2N3O2S |
分子量 |
459.1 g/mol |
IUPAC 名称 |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H10BrCl2N3O2S/c17-11-4-2-1-3-10(11)15-21-22-16(24-15)25-8-14(23)20-9-5-6-12(18)13(19)7-9/h1-7H,8H2,(H,20,23) |
InChI 键 |
HZBZFDCZECTEOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



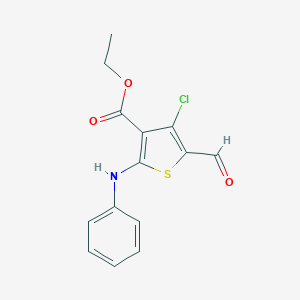
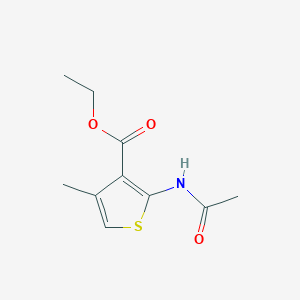
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
